molecular formula C23H27Cl2N3O3 B194383 Aripiprazole N4-Oxide CAS No. 573691-11-9

Aripiprazole N4-Oxide

Cat. No. B194383
M. Wt: 464.4 g/mol
InChI Key: FDTVYHFBHZGERN-UHFFFAOYSA-N
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Description

Aripiprazole N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 and a molecular weight of 464.38 . It’s a product used in neurology research .


Synthesis Analysis

A paper titled “SYNTHESIS AND CHARACTERIZATION OF N-OXIDES AND METABOLITES OF ANTIPSYCHOTIC DRUG, ARIPIPRAZOLE” provides insights into the synthesis of Aripiprazole N4-Oxide .


Molecular Structure Analysis

Aripiprazole N4-Oxide has a complex molecular structure. It contains a total of 61 bonds, including 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 positively charged N, 1 quaternary N, and 1 ether (aromatic) .


Chemical Reactions Analysis

Aripiprazole and its N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors . An electrochemical reaction for the oxidation of Aripiprazole at Al2O3 NP–CPE is an irreversible and adsorption controlled electrode process .


Physical And Chemical Properties Analysis

Aripiprazole N4-Oxide is a neat product that should be stored at -20°C Room Temperature . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Scientific Research Applications

  • Synthesis and Characterization : Aripiprazole N4-Oxide, along with other N-oxides and metabolites of Aripiprazole, have been synthesized and characterized. These compounds, including Aripiprazole-4-N-oxide, show strong activity in influencing dopamine receptors, crucial in the treatment of schizophrenia. The synthesis process involves multiple steps, starting with 2, 3-dichloro phenyl piperazine hydrochloride and leading to the final compound, Aripiprazole-4-N-oxide (Satyanarayana et al., 2005).

  • Seizure Effects in Mice : A study on mice indicated that Aripiprazole can influence seizures, potentially through its interaction with nitric oxide pathways. This finding suggests a role for Aripiprazole N4-Oxide in neurological research and treatments (Shafaroodi et al., 2015).

  • Peripheral Antinociceptive Effects : Recent research has shown that Aripiprazole has peripheral analgesic components, possibly mediated through the nitric oxide system. This indicates potential applications of Aripiprazole N4-Oxide in pain management (Ferreira et al., 2022).

  • Immunotoxicological Effects : In vivo and in vitro studies have explored the effects of Aripiprazole on survival and apoptosis-regulatory proteins. This suggests implications for Aripiprazole N4-Oxide in immunology and molecular pathology (Baek et al., 2015).

  • Dopamine D2 Receptor Affinity : Aripiprazole acts as a high-affinity partial agonist at human dopamine D2 receptors. This property is crucial in its antipsychotic activity and could be relevant to the applications of Aripiprazole N4-Oxide in psychiatric treatments (Burris et al., 2002).

  • Renal Ischemia/Reperfusion Injury : Aripiprazole has been shown to prevent renal ischemia/reperfusion injury in rats, likely through nitric oxide involvement. This finding opens avenues for using Aripiprazole N4-Oxide in renal protection and treatment strategies (Gholampour et al., 2017).

  • Pharmacological Profile and Efficacy : Aripiprazole's pharmacodynamics as a dopamine partial agonist are significant for treating schizophrenia. Understanding these dynamics is vital for considering the potential applications of Aripiprazole N4-Oxide (Gründer et al., 2006).

Future Directions

Aripiprazole has shown efficacy in treating schizophrenia and other psychosis, as well as bipolar disorder and depression . Future research could focus on improving the clinical management of patients with schizophrenia and exploring the potential of Aripiprazole N4-Oxide in these areas.

properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTVYHFBHZGERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436567
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole N4-Oxide

CAS RN

573691-11-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole N4-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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